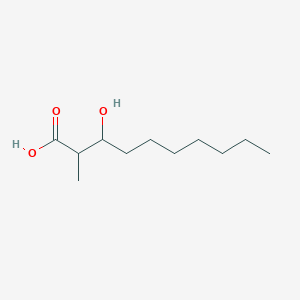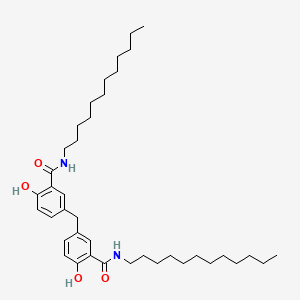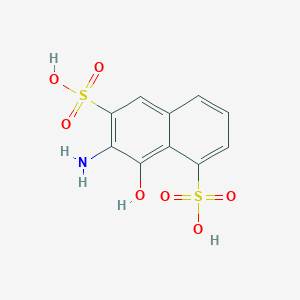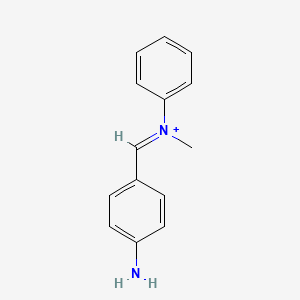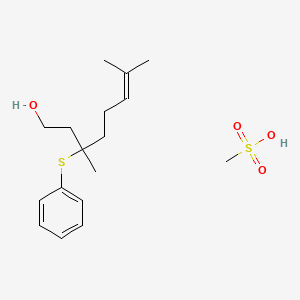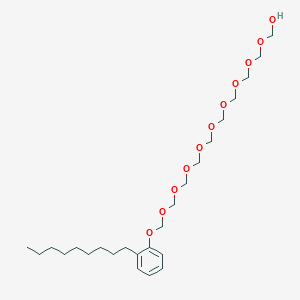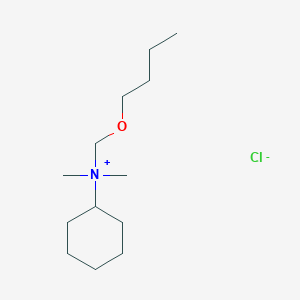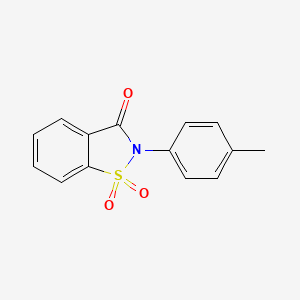
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide is a chemical compound belonging to the benzisothiazolone family. This compound is characterized by a benzisothiazole ring fused with a sulfone group and a 4-methylphenyl substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield for various examples . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, resulting in high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole ring and the 4-methylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzisothiazolones, and various derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide include:
- 1,2-Benzisothiazol-3(2H)-one
- 2-Phenyl-1,2-benzisothiazol-3(2H)-one
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63113-47-3 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)19(15,17)18/h2-9H,1H3 |
Clé InChI |
DUFYHECNSAZARW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
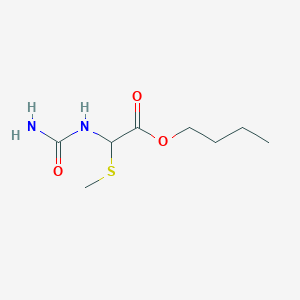

![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
